4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-methylpropyl)benzamide
Description
The compound 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-methylpropyl)benzamide is a benzamide derivative featuring a 2,2-dimethyl-2,3-dihydrobenzofuran moiety linked via an ether-oxygen to a benzamide scaffold. The N-(2-methylpropyl) substituent distinguishes it from related analogs.
Properties
IUPAC Name |
4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(2-methylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3/c1-15(2)13-23-21(24)17-10-8-16(9-11-17)14-25-19-7-5-6-18-12-22(3,4)26-20(18)19/h5-11,15H,12-14H2,1-4H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOGAXFVICMHOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=C(C=C1)COC2=CC=CC3=C2OC(C3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Phenolic Precursors
The dihydrobenzofuran core is synthesized through acid-catalyzed cyclization of 2-(2-hydroxypropyl)phenol derivatives. For example, treatment of 7-hydroxy-2-(2-methylallyl)phenol with p-toluenesulfonic acid in toluene yields 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol in 78% yield.
Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | p-TsOH (10 mol%) |
| Solvent | Toluene |
| Temperature | 110°C |
| Time | 6 hours |
| Yield | 78% |
Alternative Pathways via Heck Coupling
Palladium-catalyzed coupling of 7-bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran with ethylene glycol vinyl ether followed by hydrolysis provides access to the hydroxylated derivative. This method offers superior regioselectivity (>95%) but requires specialized catalysts.
Preparation of 4-(Chloromethyl)-N-(2-methylpropyl)benzamide
Amide Bond Formation
Benzoyl chloride derivatives are coupled with 2-methylpropylamine using HBTU or EDC·HCl as coupling agents. For instance, 4-(chloromethyl)benzoic acid is activated with HBTU in dichloromethane and reacted with 2-methylpropylamine to yield the benzamide.
Optimized Conditions
| Parameter | Value |
|---|---|
| Coupling Agent | HBTU (1.1 equiv) |
| Base | NEt₃ (3.0 equiv) |
| Solvent | CH₂Cl₂ |
| Temperature | 25°C |
| Time | 12 hours |
| Yield | 85% |
Chloromethylation Strategies
Direct chloromethylation of N-(2-methylpropyl)benzamide using chloromethyl methyl ether (MOMCl) and ZnCl₂ as a Lewis acid achieves moderate yields (60–65%). Alternatively, Friedel-Crafts alkylation of toluene derivatives followed by amidation is feasible but less efficient.
Etherification and Final Coupling
Nucleophilic Substitution
The benzofuran-7-ol fragment is deprotonated with NaH in THF and reacted with 4-(chloromethyl)-N-(2-methylpropyl)benzamide. The reaction proceeds at 60°C for 8 hours, yielding the target compound in 70% purity before chromatography.
Key Challenges
-
Competing elimination of the chloromethyl group.
-
Steric hindrance from the 2,2-dimethyl substituents.
Mitsunobu Reaction Optimization
Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine enhances ether formation efficiency. A 1:1.2 molar ratio of benzofuran-7-ol to chloromethyl benzamide in THF at 0°C→25°C achieves 88% yield after silica gel purification.
Comparative Data
| Method | Yield | Purity (HPLC) |
|---|---|---|
| Nucleophilic | 70% | 92% |
| Mitsunobu | 88% | 98% |
Analytical Characterization
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.2 Hz, 2H, ArH), 7.45 (d, J = 8.2 Hz, 2H, ArH), 6.75 (d, J = 8.0 Hz, 1H, benzofuran-H), 6.60 (s, 1H, benzofuran-H), 5.25 (s, 2H, OCH₂), 3.45 (t, J = 7.5 Hz, 2H, NHCH₂), 1.95 (m, 1H, CH(CH₃)₂), 1.50 (s, 6H, C(CH₃)₂), 0.95 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).
-
HRMS (ESI+) : m/z calc. for C₂₃H₂₈NO₃ [M+H]⁺ 390.2064, found 390.2068.
Purity Assessment
Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) confirms >99% purity with a retention time of 12.4 minutes.
Industrial-Scale Considerations
Patent disclosures highlight the use of continuous flow reactors for Mitsunobu reactions, reducing reaction times to 2 hours and improving safety profiles . Solvent recovery systems (e.g., toluene distillation) enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: : Reacts with oxidizing agents like PCC or DMP.
Reduction: : Reduction reactions using reagents like LiAlH₄.
Substitution: : Electrophilic substitution in the benzene ring, often with halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: : Uses Dess-Martin periodinane or pyridinium chlorochromate.
Reduction: : Lithium aluminum hydride in THF.
Substitution: : Anhydrous conditions with reagents like FeCl₃ or nitrating mixtures.
Major Products Formed
Oxidation: : Results in aldehydes or ketones.
Reduction: : Produces alcohols or amines.
Substitution: : Introduces halogens or nitro groups into the benzene ring.
Scientific Research Applications
The compound finds applications in:
Chemistry: : Used as a ligand in coordination chemistry, and as an intermediate in synthetic organic reactions.
Biology: : Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: : Explored for its anti-inflammatory and analgesic properties.
Industry: : Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: : Binds to specific enzymes or receptors, altering their activity.
Pathways Involved: : Modulates biochemical pathways related to inflammation or pain response by interacting with key proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Agrochemicals
The 2,2-dimethyl-2,3-dihydrobenzofuran group is a recurring pharmacophore in agrochemicals. For example:
- Benfuracarb (IUPAC: ethyl N-{[{[(2,3-dihydro-2,2-dimethylbenzofuran-7-yl)oxy]carbonyl}(methyl)amino]thio}-N-isopropyl-β-alaninate): A carbamate insecticide with the same benzofuran core but a carbamate ester linkage instead of a benzamide. Its mechanism involves acetylcholinesterase inhibition, whereas benzamides may act via distinct pathways .
- Furadan (Carbofuran) : A carbamate pesticide (2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl methylcarbamate) classified as WHO toxicity class IB with an LD₅₀ of 2.4 mg/kg. The benzamide derivative’s nitrogen-linked substituent likely reduces acute toxicity compared to carbamates .
Benzamide Derivatives with Varied N-Substituents
Substitution at the benzamide’s nitrogen significantly influences physicochemical properties and bioactivity:
Key Observations:
- Lipophilicity and Solubility : The 2-methylpropyl group in the target compound likely balances lipophilicity and steric effects, favoring membrane permeability. In contrast, the bromophenyl analog (F217-0341) has higher molecular weight and polar surface area (37.027 Ų), suggesting reduced solubility .
Research Findings and Implications
Physicochemical and Pharmacokinetic Properties
- F217-0341 : With a solubility score of -5.69 (logS), this brominated analog may require prodrug strategies for bioavailability .
Biological Activity
The compound 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-methylpropyl)benzamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C₁₅H₁₉N₃O₂
- Molecular Weight : 273.33 g/mol
- IUPAC Name : this compound
This compound features a benzamide core linked to a benzofuran moiety, which is known for various biological activities.
Antimicrobial Activity
Research has indicated that derivatives of benzofuran compounds exhibit significant antimicrobial properties. In a study evaluating various benzofuran derivatives, certain compounds demonstrated potent activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 µM . Although specific data for the compound is limited, its structural similarities suggest potential efficacy against similar pathogens.
Anti-inflammatory Effects
Benzofuran derivatives are often investigated for their anti-inflammatory properties. The compound’s ability to inhibit pro-inflammatory cytokines could be linked to its structural features that allow interaction with inflammatory pathways. For instance, compounds with similar structures have shown the capacity to modulate NF-kB signaling pathways .
Cytotoxicity and Safety Profile
A critical aspect of evaluating any new compound is its cytotoxicity. Preliminary studies on related benzofuran derivatives indicate low toxicity towards human cell lines (e.g., HEK-293 cells), suggesting a favorable safety profile . Further testing on the specific compound will be necessary to confirm these findings.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many benzofuran derivatives function as enzyme inhibitors, blocking critical pathways in microbial metabolism.
- Interaction with Cell Membranes : The lipophilic nature of the compound may facilitate its insertion into microbial membranes, disrupting their integrity and function.
- Modulation of Signaling Pathways : By influencing various cellular signaling pathways, such as those involved in inflammation and apoptosis, the compound may exert therapeutic effects.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of similar compounds:
- A study synthesized a series of N-substituted benzamides and evaluated their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Five compounds showed significant activity with IC90 values ranging from 3.73 to 4.00 µM .
- Another investigation into carbamate-based insecticides found that modifications in the benzofuran structure could enhance biological activity while reducing toxicity .
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-methylpropyl)benzamide, and how can reaction yields be optimized?
The compound is typically synthesized via multi-step organic reactions. A common approach involves coupling 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol derivatives with activated benzamide precursors using carbodiimide-based coupling agents (e.g., EDC·HCl) in acetonitrile:water (3:1) under prolonged stirring (72 hours). Post-reaction purification via crystallization from methanol:water (4:1) yields ~75% product . Optimizing stoichiometry, solvent ratios, and reaction time can improve yields.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Key techniques include:
- ¹H/¹³C NMR : Identify signals for the dihydrobenzofuran moiety (e.g., dimethyl groups at δ 1.3–1.5 ppm), benzamide carbonyl (δ ~167 ppm), and N-(2-methylpropyl) substituents (δ 0.8–1.0 ppm for methyl groups) .
- IR Spectroscopy : Confirm the presence of amide C=O stretching (~1650 cm⁻¹) and ether C-O-C bonds (~1250 cm⁻¹) .
- Mass Spectrometry (MS) : Use ESI-MS to verify molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
Q. How can researchers assess the purity of synthesized batches, and what analytical thresholds are recommended?
Purity is best assessed via HPLC with UV detection (λ = 254 nm) or UPLC-MS. Acceptable purity thresholds for biological assays are ≥95%, achievable through iterative crystallization or column chromatography .
Advanced Research Questions
Q. What computational strategies can accelerate reaction design and optimization for derivatives of this compound?
The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition state analysis) with machine learning to predict optimal reaction conditions. For example, reaction path searches can identify energy barriers in coupling steps, while Bayesian optimization narrows solvent/catalyst combinations, reducing trial-and-error experimentation by ~40% .
Q. How can conflicting spectral data (e.g., NMR shifts) between studies be resolved, and what validation protocols are recommended?
Discrepancies may arise from solvent effects, pH, or impurities. To resolve:
- Reproduce spectra under identical conditions (solvent, temperature).
- Use 2D NMR (COSY, HSQC) to confirm assignments.
- Cross-validate with computational NMR prediction tools (e.g., ACD/Labs or Gaussian) .
Q. What methodologies are effective for studying this compound’s interaction with biological targets, and how can assay interference be minimized?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to enzymes/receptors (e.g., KD values).
- Fluorescence Polarization : Screen for competitive binding in complex matrices.
- Control Experiments : Use scrambled analogs or blocking agents to distinguish specific vs. nonspecific interactions .
Q. What strategies are recommended for scaling up synthesis while maintaining reproducibility?
- Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FTIR or Raman spectroscopy.
- Design of Experiments (DoE) : Optimize parameters (temperature, agitation) using factorial designs.
- Hazard Analysis : Conduct risk assessments for solvent handling and exothermic reactions, especially at >100 mmol scales .
Data Contradiction and Validation
Q. How should researchers address inconsistencies in reported biological activity data across studies?
- Meta-Analysis : Compare datasets using standardized metrics (e.g., IC₅₀ normalized to assay conditions).
- Orthogonal Assays : Validate activity in cell-free (e.g., enzymatic) and cell-based systems.
- Structural Confirmation : Ensure compound integrity via X-ray crystallography or NOESY NMR to rule out degradation .
Q. What are the best practices for reconciling divergent synthetic yields reported in literature?
- Detailed Protocol Sharing : Publish full experimental details (e.g., stirring rate, drying time).
- Round-Robin Testing : Collaborate with independent labs to replicate results.
- Byproduct Analysis : Use LC-MS to identify side products impacting yield .
Methodological Innovations
Q. How can high-throughput screening (HTS) be adapted for discovering new derivatives with enhanced properties?
Implement automated liquid handling systems to test 1,000+ analogs per week. Use cheminformatics tools (e.g., Schrodinger’s QikProp) to prioritize candidates with favorable ADME profiles .
Q. What advanced separation techniques improve purification of complex mixtures containing this compound?
- Centrifugal Partition Chromatography (CPC) : Separate isomers using solvent systems tailored for benzamide solubility.
- Membrane-Based Nanofiltration : Remove low-MW impurities without column degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
